
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. DCPA is a member of the amide family of herbicides and is commonly used in combination with other herbicides to increase its efficacy.
作用机制
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide works by inhibiting the growth of weed seedlings by interfering with the formation of new cells. It does this by inhibiting the activity of an enzyme called cellulose synthase, which is essential for cell wall formation. This leads to the death of the weed seedlings and prevents further growth.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have no significant effects on human health when used according to label instructions. However, it can have some physiological effects on plants and animals. For example, it can cause stunting of plant growth and reduce the reproductive capacity of some aquatic organisms.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively inexpensive herbicide that is easy to obtain and use. It is also effective in controlling a wide range of weed species, making it a useful tool for researchers studying weed ecology and management. However, 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has some limitations, such as its low solubility in water, which can make it difficult to apply in some experimental settings.
未来方向
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide. One area of interest is exploring its potential as a pre-emergent herbicide in combination with other herbicides. Another area of research is investigating its effects on non-target organisms, such as pollinators and soil microorganisms. Additionally, there is a need for further research on the environmental fate and transport of 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide to better understand its potential impacts on the environment.
合成方法
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide.
科学研究应用
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weed species, including annual and perennial grasses and broadleaf weeds. 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is also known to have a low toxicity to mammals, birds, and aquatic organisms, making it a safer alternative to other herbicides.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-3-7-16(22-2)15(9-11)20-17(21)8-5-12-4-6-13(18)10-14(12)19/h3-10H,1-2H3,(H,20,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBUPHJYATFGE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

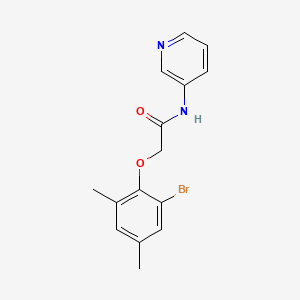
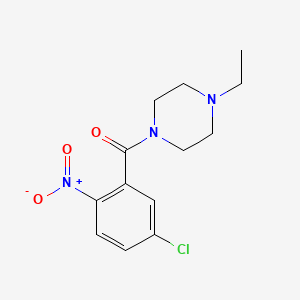

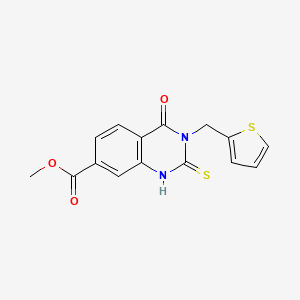
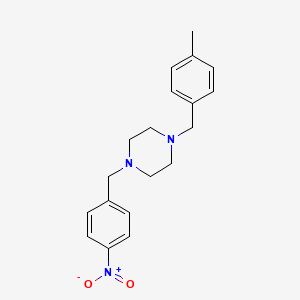

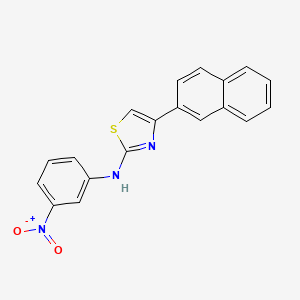
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)

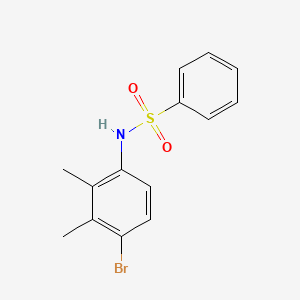
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)